molecular formula C13H14N2O2 B1454051 1-(4-Cyanophenyl)piperidine-3-carboxylic acid CAS No. 321337-54-6

1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Cat. No. B1454051
M. Wt: 230.26 g/mol
InChI Key: SFCZUCPTDYRUIK-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid is represented by the SMILES notation: C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid include a molecular weight of 230.26 and a molecular formula of C13H14N2O2 .

Scientific Research Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Summary: Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Methods: The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. They can be used as building blocks in the synthesis of more complex compounds .
    • Results: The outcomes also vary widely. For example, some piperidine derivatives have shown promising results in preclinical and clinical trials for various diseases .
  • Drug Design

    • Summary: Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • Methods: These compounds can be synthesized through various intra- and intermolecular reactions .
    • Results: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-cyanophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCZUCPTDYRUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655699
Record name 1-(4-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanophenyl)piperidine-3-carboxylic acid

CAS RN

321337-54-6
Record name 1-(4-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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